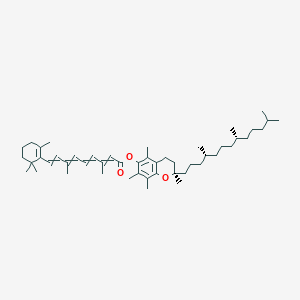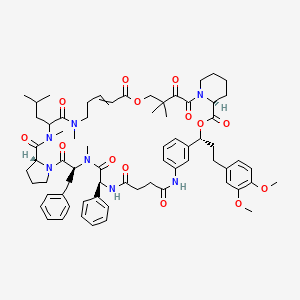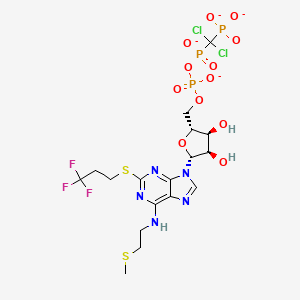
Cangrelor(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kangreal, also known as cangrelor, is a P2Y12 platelet receptor antagonist used primarily as an antiplatelet drug. It is administered intravenously and is known for its rapid onset and offset of action. Kangreal is particularly useful in preventing platelet aggregation during percutaneous coronary intervention (PCI), reducing the risk of myocardial infarction, repeat coronary revascularization, and stent thrombosis .
Preparation Methods
Kangreal is supplied as a sterile, lyophilized powder in single-use vials, each containing 50 mg of the compound. The preparation involves reconstituting the contents of the vial with 5 mL of sterile water for injection, followed by gentle swirling until all material is dissolved. The reconstituted solution is then diluted in either 0.9% sodium chloride injection or 5% dextrose injection to achieve a final concentration of 200 mcg/mL .
Chemical Reactions Analysis
Kangreal undergoes various chemical reactions, primarily involving its interaction with platelet receptors. As a P2Y12 receptor antagonist, it inhibits adenosine diphosphate (ADP)-induced platelet aggregation. The compound is rapidly deactivated in the circulation, independent of the cytochrome P450 (CYP) system, and is excreted primarily through the kidneys and bile duct .
Scientific Research Applications
Kangreal has significant applications in medical research, particularly in cardiology. It is used to study the mechanisms of platelet aggregation and the efficacy of antiplatelet therapies. Clinical trials have demonstrated its effectiveness in reducing ischemic events in patients undergoing PCI, making it a valuable tool in cardiovascular research .
Mechanism of Action
Kangreal works by selectively and reversibly binding to the P2Y12 platelet receptor, thereby inhibiting ADP-induced platelet activation and aggregation. This inhibition prevents further signaling and platelet activation, reducing the risk of thrombotic events during PCI .
Comparison with Similar Compounds
Kangreal is unique among P2Y12 inhibitors due to its rapid onset and offset of action. Unlike clopidogrel and prasugrel, which are prodrugs requiring metabolic conversion, Kangreal is an active drug that does not require such conversion. This characteristic makes it particularly advantageous for use in acute settings where immediate platelet inhibition is necessary .
Similar compounds include:
- Clopidogrel
- Prasugrel
- Ticagrelor
These compounds also inhibit the P2Y12 receptor but differ in their pharmacokinetic profiles and routes of administration .
Properties
Molecular Formula |
C17H21Cl2F3N5O12P3S2-4 |
|---|---|
Molecular Weight |
772.3 g/mol |
IUPAC Name |
[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/p-4/t8-,10-,11-,14-/m1/s1 |
InChI Key |
PAEBIVWUMLRPSK-IDTAVKCVSA-J |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)

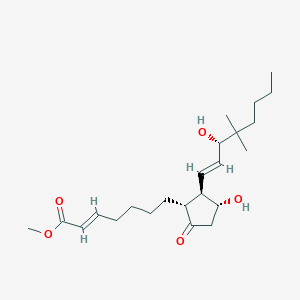
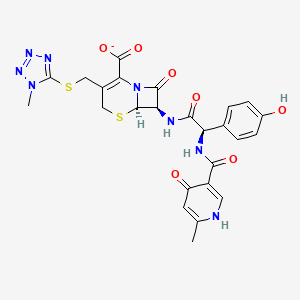
![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)

![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)

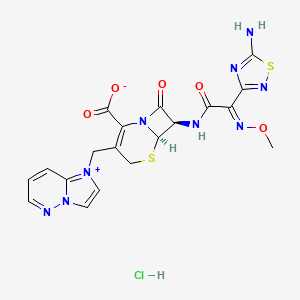
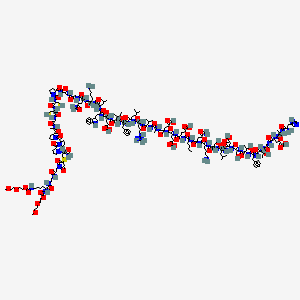
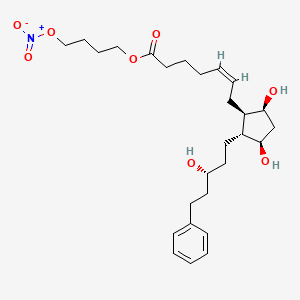
![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)
